molecular formula C16H23BrN2O3 B1398058 tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 1010114-48-3

tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B1398058
CAS No.: 1010114-48-3
M. Wt: 371.27 g/mol
InChI Key: LZVROYQTBUNAMM-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23BrN2O3 and its molecular weight is 371.27 g/mol. The purity is usually 95%.
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Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how “tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate” interacts with its targets and exerts its effects.

Biological Activity

Tert-butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS No. 1010114-48-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H23BrN2O3C_{16}H_{23}BrN_{2}O_{3} with a molecular weight of 371.27 g/mol. The structure features a piperidine ring substituted with a bromopyridine moiety, which is known to influence its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of piperidine compounds often exhibit significant antimicrobial properties. For example, studies have shown that similar compounds demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. Although specific data for this compound is limited, related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Compound Target Bacteria MIC (μg/mL)
Compound AMRSA0.78
Compound BVRE3.125
tert-butyl derivativeHypothetical efficacy based on structural similarityTBD

2. Anti-inflammatory Properties

Piperidine derivatives have been studied for their anti-inflammatory effects, often outperforming traditional anti-inflammatory agents like curcumin in various assays . The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

3. Antitumor Activity

Preliminary studies suggest that compounds similar to this compound may exhibit antitumor activity in xenograft mouse models. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of RAS signaling pathways .

The biological activity of this compound is likely mediated through several mechanisms:

  • Membrane Disruption : Some piperidine derivatives affect bacterial cell membranes, leading to depolarization and cell death .
  • Cytokine Modulation : Compounds may inhibit the production of inflammatory cytokines, reducing inflammation.
  • Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various piperidine derivatives, one compound demonstrated significant antibacterial activity against both MRSA and VRE strains at concentrations significantly lower than traditional antibiotics . This highlights the potential of this compound as a lead compound for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

In vitro assays showed that certain piperidine derivatives reduced the levels of TNF-alpha and IL-6 in macrophage cultures, indicating their potential as anti-inflammatory agents . Although specific data for the tert-butyl derivative is not available, its structural similarity suggests it may exhibit comparable effects.

Properties

IUPAC Name

tert-butyl 4-[(5-bromopyridin-2-yl)oxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)11-21-14-5-4-13(17)10-18-14/h4-5,10,12H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVROYQTBUNAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of N-Boc-4-piperidinemethanol (1.0 g, 4.50 mmol) in DMSO (2 mL) was added dropwise to a suspension of NaH (60% dispersion in mineral oil, 0.27 g, 6.76 mmol) in DMSO (4 mL). The mixture was stirred at ambient temperature for 1 h, then 30 minutes at 50° C. The mixture was allowed to cool to ambient temperature, and a solution of 2,5-dibromopyridine (1.12 g, 4.73 mmol) in DMSO (4 mL) was added dropwise, and the reaction mixture was stirred at ambient temperature overnight, poured in water, then extracted with EtOAc. The organic extract was washed with water and brine, dried over Na2SO4, filtered, and the filtrate was concentrated to give the crude product as an amber oil. The crude product was purified by chromatography on a silica gel column eluted with 1:8 EtOAc/hexane to give 1.40 g (84%) of 1,1-dimethylethyl 4-{[(5-bromo-2-pyridinyl)oxy]methyl}-1-piperidinecarboxylate as a white solid after standing. 1H NMR (400 MHz, CDCl3): δ 8.16 (d, 1H, J=2.2 Hz), 7.64 (dd, 1H, Ja=8.7 Hz, Jb=2.3 Hz), 6.64 (d, 1H, J=8.8 Hz), 7.04 (d, 2H, J=8.8 Hz), 4.20-4.10 (m, 4H), 2.80-2.65 (m, 2H), 2.00-1.85 (m, 1H), 1.85-1.70 (m, 2H), 1.45 (s, 9H), 1.30-1.20 (m, 2H); LRMS (ESI), m/z 371/373 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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